
2-Ethoxyethyl 4-methylbenzenesulfonate
Overview
Description
2-Ethoxyethyl 4-methylbenzenesulfonate (CAS 17178-11-9) is an organosulfonate ester with the molecular formula C₁₁H₁₆O₄S and a molecular weight of 244.31 g/mol . It belongs to the glycol ether sulfonate family, characterized by an ethoxyethyl group (-OCH₂CH₂O-) linked to a p-toluenesulfonate (tosyl) moiety. This compound is widely used in organic synthesis as an alkylating agent due to the tosyl group’s excellent leaving ability. Its synthesis typically involves reacting 2-ethoxyethanol with p-toluenesulfonyl chloride under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyethyl 4-methylbenzenesulfonate typically involves the esterification of 4-methylbenzenesulfonic acid with 2-ethoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products such as 4-methylbenzenesulfonamide, 4-methylbenzenesulfonyl thiocyanate, or 4-methylbenzenesulfonyl azide can be formed.
Hydrolysis: The major products are 4-methylbenzenesulfonic acid and 2-ethoxyethanol.
Scientific Research Applications
Organic Synthesis
2-Ethoxyethyl 4-methylbenzenesulfonate is primarily used as an intermediate in organic synthesis. Its role includes:
- Protecting Group : The compound serves as a protecting group for hydroxyl or amino groups, facilitating selective modifications in complex organic molecules.
- Synthesis of Pharmaceuticals : It is notably involved in the synthesis of bilastine, an antihistamine used for treating allergic conditions such as rhinitis and urticaria .
Biological Studies
The compound has applications in biological research:
- Nerve-Specific Fluorophores : It is utilized in developing nerve-specific fluorophore formulations for direct and systemic administration, aiding in neurobiological studies.
- Antimicrobial Properties : While specific biological activities are not extensively documented, compounds with similar structures often exhibit antimicrobial properties, indicating potential for further research.
Environmental Applications
Recent studies have explored the use of this compound in environmental remediation:
- Modification of Calixarene for Metal Removal : The compound reacts with calixarene derivatives to enhance their ability to capture toxic metals like arsenic from contaminated water sources. This modification introduces functional groups that improve the resin's efficacy in removing As(III) ions from water.
Data Table: Applications Overview
Application Area | Specific Use | Notes |
---|---|---|
Organic Synthesis | Intermediate for pharmaceuticals | Key role in synthesizing bilastine |
Biological Studies | Nerve-specific formulations | Potential for neurobiological applications |
Environmental Science | Metal ion removal via modified resins | Effective against arsenic contamination |
Case Study 1: Synthesis of Bilastine
In a study published by researchers at a pharmaceutical institute, this compound was successfully employed to synthesize bilastine. The synthesis involved the compound acting as a key intermediate, showcasing its utility in pharmaceutical development. The process demonstrated high yields and purity, underscoring its importance in drug formulation.
Case Study 2: Arsenic Removal from Water
A recent environmental study highlighted the effectiveness of a resin modified with this compound for arsenic removal. The DE-4 resin, created by grafting this compound onto Amberlite XAD-4 resin, showed significant efficacy in capturing As(III) ions from contaminated water samples. The study reported removal efficiencies exceeding 90%, making it a promising solution for water treatment applications.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 4-methylbenzenesulfonate primarily involves its role as a sulfonate ester. In nucleophilic substitution reactions, the sulfonate group acts as a good leaving group, facilitating the substitution process. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Structural Analogs
2-Methoxyethyl 4-Methylbenzenesulfonate (CAS 17178-10-8)
- Molecular Formula : C₁₀H₁₄O₄S
- Key Features : Replaces the ethoxy group with a methoxy (-OCH₃), shortening the alkyl chain.
- Synthesis: Derived from 2-methoxyethanol and p-toluenesulfonyl chloride.
- Applications : Similar alkylating properties but with reduced lipophilicity compared to the ethoxy analog. Used in nucleophilic substitutions where shorter chain length is advantageous .
2-(2-Hydroxyethoxy)ethyl 4-Methylbenzenesulfonate (CAS 118591-58-5)
- Molecular Formula : C₁₁H₁₆O₅S
- Key Features : Incorporates a hydroxyl (-OH) group in the ethoxy chain.
- Synthesis: Synthesized via reaction of triethylene glycol monomethyl ether with p-toluenesulfonyl chloride, followed by purification .
- Applications : The hydroxyl group enhances hydrophilicity, making it suitable for aqueous-phase reactions or as a precursor for PEGylated compounds .
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate (HO-PEG3-OTs, CAS 77544-68-4)
- Molecular Formula : C₁₃H₂₀O₆S
- Key Features : Contains a triethylene glycol (PEG-like) chain terminated with a hydroxyl group.
- Applications : Used in bioconjugation and polymer chemistry due to its water solubility and biocompatibility. The extended chain allows for controlled spacing in molecular architectures .
Data Table: Comparative Analysis
Research Findings and Key Differences
- Reactivity: Ethoxy and methoxy derivatives exhibit higher stability in non-polar solvents, whereas hydroxy-containing analogs are more reactive in polar environments due to hydrogen bonding . The tosyl group’s leaving ability is consistent across analogs, but steric effects vary with chain length. For example, HO-PEG3-OTs’ extended chain reduces steric hindrance in macromolecular reactions .
Synthetic Utility :
Safety Profiles :
- This compound has hazard codes H302 (harmful if swallowed) and H319 (eye irritation) . Hydroxy analogs may pose additional risks due to reactive hydroxyl groups .
Biological Activity
2-Ethoxyethyl 4-methylbenzenesulfonate (C₁₁H₁₆O₄S) is an organic compound characterized by its sulfonate group attached to a 4-methylbenzenesulfonate structure. While its specific biological activities are not extensively documented, there is potential for various interactions with biological systems due to its chemical properties. This article aims to provide an overview of the biological activity of this compound, including synthesis, potential mechanisms of action, and relevant case studies.
The compound is synthesized through a reaction involving 2-ethoxyethanol and tosyl chloride in the presence of a base, typically sodium hydroxide. The reaction mechanism involves the formation of the sulfonate ester, which can be further utilized in organic synthesis as a protecting group or in other chemical transformations.
Synthesis Reaction Overview
- Reagents : 2-Ethoxyethanol, Tosyl Chloride (TsCl), Sodium Hydroxide (NaOH)
- Solvent : Tetrahydrofuran (THF)
- Temperature : Stirred at room temperature for several hours.
The yield of the synthesis process can vary, but reports indicate yields around 60% to 79% depending on the specific conditions used .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Interaction : The sulfonate group may allow the compound to interact with various enzymes, potentially inhibiting or activating their activity. This could lead to alterations in metabolic pathways.
- Receptor Modulation : Similar compounds have shown the ability to modulate receptor activities, affecting signal transduction pathways within cells.
- Cellular Process Influence : The compound may influence processes such as apoptosis, proliferation, and differentiation due to its structural characteristics .
Table 1: Summary of Biological Studies
Q & A
Q. Basic Synthesis and Characterization
Q. Q1. What are the standard synthetic routes for preparing 2-ethoxyethyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?
Methodological Answer: A typical synthesis involves the reaction of 4-methylbenzenesulfonyl chloride with 2-ethoxyethanol under basic conditions. For example, potassium carbonate (K₂CO₃) in ethyl acetate is used to deprotonate the hydroxyl group of 2-ethoxyethanol, facilitating nucleophilic attack on the sulfonyl chloride . Key optimization parameters include:
- Molar ratios : A slight excess of sulfonyl chloride (1.1–1.2 eq) ensures complete conversion of the alcohol.
- Temperature : Reflux (~80°C) accelerates the reaction, typically requiring 5–6 hours.
- Workup : Extraction with ethyl acetate and recrystallization from hexane/ethyl acetate mixtures yield high-purity crystals .
Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify characteristic peaks:
- Aromatic protons of the 4-methylbenzenesulfonyl group (~7.3–7.8 ppm).
- Ethoxy group protons (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.7 ppm for OCH₂).
- FT-IR : Confirm sulfonate ester formation via S=O stretching vibrations (1170–1370 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 259.1) .
Q. Advanced Structural and Mechanistic Analysis
Q. Q3. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides atomic-level structural insights:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Refinement : Employ SHELXL for least-squares refinement. Hydrogen atoms are positioned geometrically using riding models, while sulfonate and ethoxy groups are refined isotropically .
- Validation : Check for R-factor convergence (<5%) and analyze residual electron density maps to confirm absence of disorder .
Q. Q4. What analytical strategies address discrepancies in purity assessments between HPLC and NMR data?
Methodological Answer:
- HPLC-DAD/MS : Use a C18 column with acetonitrile/water gradients to separate impurities. Compare retention times and UV spectra with standards .
- NMR Integration : Quantify residual solvents (e.g., ethyl acetate) via ¹H NMR peak integration relative to the target compound.
- Cross-Validation : If HPLC suggests >98% purity but NMR shows impurities, consider differential solubility during crystallization or column adsorption effects .
Q. Applications in Research
Q. Q5. How is this compound utilized as a derivatization agent in analytical chemistry?
Methodological Answer: The compound acts as a derivatizing reagent for hydroxyl-containing analytes (e.g., phenols, steroids) to enhance HPLC detectability:
- Reaction Protocol : React the analyte with this compound in pyridine at 60°C for 2 hours.
- Mechanism : The sulfonate group acts as a leaving group, forming stable ether derivatives with improved chromatographic resolution .
- Case Study : Derivatives of triterpene acids showed 10-fold increased sensitivity in UV detection at 254 nm .
Q. Q6. What role does this compound play in studying enzyme activity in non-aqueous media?
Methodological Answer: this compound serves as a co-solvent or stabilizer in enzyme-catalyzed reactions:
- Solvent System : Mix with water (up to 30% v/v) to maintain enzyme (e.g., lipase) activity while solubilizing hydrophobic substrates.
- Stability Testing : Monitor enzyme half-life in the presence of the sulfonate ester to assess compatibility with organic media .
Q. Safety and Handling in Laboratory Settings
Q. Q7. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential release of volatile byproducts (e.g., HCl during synthesis).
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Discard via approved chemical waste streams .
Q. Advanced Data Interpretation
Q. Q8. How can computational modeling complement experimental data in predicting reactivity trends of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for sulfonate ester hydrolysis. Compare activation energies (ΔG‡) with experimental kinetic data.
- Solvent Effects : Apply PCM models to simulate reaction rates in water vs. organic solvents .
- Validation : Correlate computed LUMO energies with electrophilicity in nucleophilic substitution reactions .
Properties
IUPAC Name |
2-ethoxyethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-3-14-8-9-15-16(12,13)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXNTEDKEYTYPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399598 | |
Record name | 2-ethoxyethyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17178-11-9 | |
Record name | Ethanol, 2-ethoxy-, 1-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17178-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-ethoxyethyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxyethyl 4-methylbenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.192.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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